molecular formula C15H11N5S B3452428 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B3452428
M. Wt: 293.3 g/mol
InChI Key: MEUKTDRFTXENMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline: is a heterocyclic compound that belongs to the class of triazoloquinazolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound includes a triazole ring fused to a quinazoline moiety, with a methylthio group at the 5-position and a pyridin-3-yl group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives.

    Formation of the Quinazoline Moiety: The quinazoline ring is often formed through the cyclization of anthranilic acid derivatives with appropriate reagents.

    Introduction of the Methylthio Group: The methylthio group can be introduced through nucleophilic substitution reactions using methylthiolating agents.

    Introduction of the Pyridin-3-yl Group: The pyridin-3-yl group can be introduced through coupling reactions with appropriate pyridine derivatives.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the quinazoline moiety, potentially leading to the formation of dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridin-3-yl and methylthio groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents for substitution reactions include alkyl halides, aryl halides, and various nucleophiles or electrophiles.

Major Products:

    Oxidation Products: Sulfoxides and sulfones.

    Reduction Products: Dihydroquinazoline derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in coordination chemistry and catalysis.

    Synthetic Intermediates: It can serve as an intermediate in the synthesis of more complex molecules.

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of 5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Uniqueness:

Properties

IUPAC Name

5-methylsulfanyl-2-pyridin-3-yl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11N5S/c1-21-15-17-12-7-3-2-6-11(12)14-18-13(19-20(14)15)10-5-4-8-16-9-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEUKTDRFTXENMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C3=NC(=NN31)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
Reactant of Route 5
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
Reactant of Route 6
5-(Methylthio)-2-pyridin-3-yl[1,2,4]triazolo[1,5-c]quinazoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.